molecular formula C21H20N2O3 B2807036 4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one CAS No. 1024790-34-8

4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one

Cat. No.: B2807036
CAS No.: 1024790-34-8
M. Wt: 348.402
InChI Key: HDVGRUHAGPIRQW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
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Biological Activity

The compound 4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article provides an in-depth analysis of the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3} with a molecular weight of approximately 320.38 g/mol. The structure features a benzodioxole moiety, which is known for enhancing biological activity through various mechanisms.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor effects. A study evaluated the cytotoxicity of several pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain pyrazole derivatives had a synergistic effect when combined with doxorubicin, enhancing their cytotoxic potential against resistant cancer cells .

CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-712.5Yes
Pyrazole BMDA-MB-2318.0Yes

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. Studies suggest that these compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that some synthesized pyrazole carboxamides possess notable antifungal and antibacterial activities. The structure-activity relationship (SAR) analysis shows that modifications on the pyrazole ring can significantly enhance antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazoles are known to inhibit various enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which may help in reducing oxidative stress associated with various diseases .

Case Studies

  • Breast Cancer Treatment : A study involving the combination of pyrazole derivatives with doxorubicin showed improved outcomes in resistant breast cancer cell lines, highlighting the potential for these compounds in combination therapy .
  • Inflammatory Disease Models : In animal models of arthritis, pyrazole derivatives demonstrated significant reductions in inflammation markers, supporting their use as anti-inflammatory agents.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-21(2,3)19-16(11-14-9-10-17-18(12-14)26-13-25-17)20(24)23(22-19)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVGRUHAGPIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.